N-(2-Azepan-1-ylethyl)-N-ethylamine
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Overview
Description
N-(2-Azepan-1-ylethyl)-N-ethylamine is a chemical compound that belongs to the class of aliphatic amines It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to an ethylamine group
Scientific Research Applications
N-(2-Azepan-1-ylethyl)-N-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes involving amines.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azepan-1-ylethyl)-N-ethylamine typically involves the reaction of azepane with ethylamine under controlled conditions. One common method is the reductive amination of azepane with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azepan-1-ylethyl)-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(2-Azepan-1-ylethyl)-N-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and ethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Azepan-1-ylethyl)-N-isopropylamine
- N-(2-Azepan-1-ylethyl)-2-chloropropanamide
- N-(2-Azepan-1-ylethyl)-N-propylamine
Uniqueness
N-(2-Azepan-1-ylethyl)-N-ethylamine is unique due to its specific structural features, such as the combination of an azepane ring with an ethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQAQPRHSNKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629727 |
Source
|
Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55543-73-2 |
Source
|
Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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